1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone is an interesting compound due to its unique structure that includes a bicyclic ring and heteroaromatic substituents. Its presence in various scientific research applications, particularly in organic chemistry and medicinal chemistry, makes it a subject of significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone typically involves a multi-step organic synthesis. The starting materials often include pyridine derivatives, thiophene derivatives, and other necessary organic reagents. Reaction conditions might involve:
Catalysts like palladium or other transition metals.
Solvents such as dichloromethane, ethanol, or acetonitrile.
Temperature control, generally ranging from room temperature to reflux conditions. Industrial Production Methods: Industrial-scale production might leverage continuous flow chemistry techniques or batch processing to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound can undergo various types of chemical reactions such as:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Undergoes reduction reactions, yielding different reduced states.
Substitution: Electrophilic and nucleophilic substitution reactions lead to various derivatives.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products depend on the reaction type. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could result in various substituted pyridine or thiophene derivatives.
Scientific Research Applications
1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone has broad applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological targets.
Medicine: Explored for potential therapeutic effects due to its bioactive structure.
Industry: Utilized in the development of novel materials and compounds.
Mechanism of Action
The mechanism of action involves interaction with molecular targets, likely binding to specific receptors or enzymes. This binding alters the activity of these targets, leading to physiological or biochemical changes. The precise pathways depend on the context of its application.
Comparison with Similar Compounds
Similar compounds include those with structural similarities in the bicyclic ring or heteroaromatic substituents. Comparisons highlight unique features such as binding affinities, biological activity, and stability.
List of Similar Compounds
1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(furan-3-yl)ethanone.
1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone.
And there you have it: a brief dive into the world of 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone. Isn’t chemistry fascinating?
Properties
IUPAC Name |
1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-18(8-13-5-7-23-12-13)20-14-3-4-15(20)10-17(9-14)22-16-2-1-6-19-11-16/h1-2,5-7,11-12,14-15,17H,3-4,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIVBOQIAKVSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CSC=C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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